molecular formula C5H3IN4 B15336877 4-Amino-5-iodopyrimidine-2-carbonitrile

4-Amino-5-iodopyrimidine-2-carbonitrile

Cat. No.: B15336877
M. Wt: 246.01 g/mol
InChI Key: LWGBDODLZBYDQD-UHFFFAOYSA-N
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Description

4-Amino-5-iodopyrimidine-2-carbonitrile is a chemical compound characterized by its unique structure, which includes an amino group, an iodine atom, and a cyano group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-iodopyrimidine-2-carbonitrile typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable pyrimidine derivative with iodine and a cyano group donor in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-iodopyrimidine-2-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to form iodate or iodide derivatives.

  • Reduction: The cyano group can be reduced to form an amine or other derivatives.

  • Substitution: The amino group can participate in substitution reactions, replacing the hydrogen atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and iodine.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Iodates, iodides, and other iodine-containing derivatives.

  • Reduction: Amines, amides, and other nitrogen-containing compounds.

  • Substitution: Derivatives with different functional groups attached to the pyrimidine ring.

Scientific Research Applications

4-Amino-5-iodopyrimidine-2-carbonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential as a precursor for the development of new drugs, particularly in the treatment of diseases such as cancer and infections.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Amino-5-iodopyrimidine-2-carbonitrile is similar to other pyrimidine derivatives, such as 4-Amino-5-bromopyrimidine-2-carbonitrile and 4-Amino-5-chloropyrimidine-2-carbonitrile. These compounds share the pyrimidine core but differ in the halogen atom attached to the ring. The presence of iodine in this compound gives it unique properties and reactivity compared to its bromine and chlorine counterparts.

Comparison with Similar Compounds

  • 4-Amino-5-bromopyrimidine-2-carbonitrile

  • 4-Amino-5-chloropyrimidine-2-carbonitrile

  • 4-Amino-5-fluoropyrimidine-2-carbonitrile

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Properties

Molecular Formula

C5H3IN4

Molecular Weight

246.01 g/mol

IUPAC Name

4-amino-5-iodopyrimidine-2-carbonitrile

InChI

InChI=1S/C5H3IN4/c6-3-2-9-4(1-7)10-5(3)8/h2H,(H2,8,9,10)

InChI Key

LWGBDODLZBYDQD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)C#N)N)I

Origin of Product

United States

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